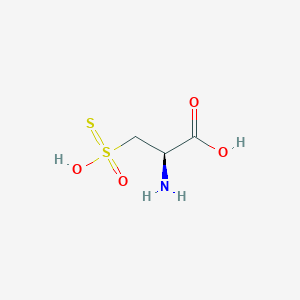
4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene is an organic compound characterized by its unique structure, which includes multiple double bonds and a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene can be achieved through several methods. One common approach involves the use of a Grignard reaction, where a suitable halide precursor reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel are often used to facilitate the formation of the desired double bonds under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive double bonds.
Mechanism of Action
The mechanism of action of 4-(But-3-en-2-yl)-5-methylhepta-1,2,6-triene involves its interaction with various molecular targets. The compound’s double bonds allow it to participate in addition reactions, forming covalent bonds with nucleophiles. This reactivity can lead to the formation of new chemical entities with potential biological activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
4-Phenylbut-3-en-2-yl: Similar structure but with a phenyl group.
4-Methylcyclohex-3-en-1-ylbut-3-en-2-yl: Contains a cyclohexene ring.
2-Methylbut-3-en-2-yl: A simpler structure with fewer double bonds.
Properties
CAS No. |
61786-53-6 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
InChI |
InChI=1S/C12H18/c1-6-9-12(10(4)7-2)11(5)8-3/h7-12H,1-3H2,4-5H3 |
InChI Key |
ZXWAKNVSQDHNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C=C=C)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14546237.png)


![Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl-](/img/structure/B14546243.png)
![6-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14546250.png)





![2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide](/img/structure/B14546315.png)

![2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14546329.png)
